(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Chiral Building Blocks Enantiomeric Excess Peptide Synthesis

(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 109523‑16‑2) is a Boc‑protected chiral 2‑azabicyclo[2.2.2]octane‑3‑carboxylic acid. This rigid bicyclic scaffold serves as a conformationally constrained analog of piperidine‑3‑carboxylic acid, widely employed as a peptide mimetic building block in medicinal chemistry [REFS‑1].

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B8099759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9?,10-/m0/s1
InChIKeyRRRWAYWNXBSUFV-RTBKNWGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid – A Chiral Bicyclic Amino Acid Building Block for Drug Synthesis Procurement


(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 109523‑16‑2) is a Boc‑protected chiral 2‑azabicyclo[2.2.2]octane‑3‑carboxylic acid. This rigid bicyclic scaffold serves as a conformationally constrained analog of piperidine‑3‑carboxylic acid, widely employed as a peptide mimetic building block in medicinal chemistry [REFS‑1]. The (S)‑configuration at C3 and the Boc‑protecting group enable its use as a key intermediate in the synthesis of angiotensin‑converting enzyme (ACE) inhibitors such as Zabicipril and tachykinin receptor antagonists [REFS‑2].

Why Generic In‑Class Heterocyclic Amino Acids Cannot Replace (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid


The (S)-2-azabicyclo[2.2.2]octane scaffold enforces a specific spatial orientation of the amine and carboxylate groups that is essential for bioactivity in target molecules such as Zabicipril and tachykinin antagonists [REFS‑1]. The Boc protecting group provides orthogonal protection compatible with Fmoc‑based solid‑phase peptide synthesis, while the (S)‑stereochemistry mandates high enantiomeric purity to avoid diastereomeric contamination in downstream products [REFS‑2]. Simple piperidine‑3‑carboxylic acid derivatives lack the conformational rigidity to mimic the bioactive conformation of the target peptide backbone [REFS‑3]. Substituting the (R)‑enantiomer or a racemic mixture leads to loss of potency or off‑target effects in biological assays [REFS‑4].

Quantitative Differentiation Evidence for (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid Against Closest Analogs


Enantiomeric Purity: (S)-Boc Acid ≥95% vs. (R)-Boc Acid Typically 90–95% from Common Suppliers

The (S)-enantiomer is commercially available with a certified purity of ≥95% (HPLC) from major suppliers such as Fisher Scientific [REFS‑1]. In contrast, the (R)-enantiomer (CAS 149681‑02‑7) is often offered at lower purity (90–95%) by many vendors, reflecting greater synthetic challenge in obtaining the (R)-isomer in high optical purity [REFS‑2]. This 5% gap in purity can translate to ≥5% diastereomeric impurity in final peptide products when used in solid‑phase synthesis [REFS‑3].

Chiral Building Blocks Enantiomeric Excess Peptide Synthesis

Conformational Restriction: 2‑Azabicyclo[2.2.2]octane vs. Piperidine‑3‑carboxylic Acid – Metabolic Stability Improvement

In a series of tachykinin NK1/NK2 antagonists, replacement of proline with (S)-2-azabicyclo[2.2.2]octane‑3‑carboxylic acid (Abo) resulted in compounds with significantly enhanced metabolic stability and oral bioavailability. Specifically, compound 16 bearing the Abo residue achieved prolonged anti‑nociceptive activity in the mouse hot‑plate test after both i.v. (1 mg/kg) and oral (10 mg/kg) administration, whereas the corresponding proline‑containing analog showed no significant oral activity [REFS‑1]. The rigid bicyclic scaffold restricts the ψ and φ dihedral angles, reducing susceptibility to peptidase cleavage compared to the flexible piperidine ring [REFS‑2].

Peptide Mimetics Conformational Constraint Metabolic Stability

Stereochemical Discrimination in Antiarrhythmic Activity: (S)‑ vs. (R)‑2‑Azabicyclo[2.2.2]octane Derivatives

In a study of conformationally constrained analogs of BRL‑32872, the 2‑azabicyclo[2.2.2]octane derivatives with (S)‑configuration at C5 exhibited distinct antiarrhythmic profiles compared to the corresponding (R)‑isomers. The (S)‑isomer showed class III antiarrhythmic activity (prolongation of action potential duration) with an IC₅₀ of 0.8 μM, while the (R)‑isomer demonstrated mixed class III/IV activity with reduced potency (IC₅₀ > 3 μM) [REFS‑1]. This stereochemical dependence is directly relevant to the procurement of (S)-Boc‑2‑azabicyclo[2.2.2]octane‑3‑carboxylic acid as a chiral building block, as the (S)‑configuration deterministically defines the stereochemistry at the C3 position in the final bioactive compound.

Antiarrhythmic Agents Stereoisomerism Class III/IV Antiarrhythmics

Boc Protection Enables Orthogonal Deprotection in Solid‑Phase Peptide Synthesis vs. Unprotected Amino Acid

The Boc protecting group on (S)-2-(tert‑butoxycarbonyl)-2‑azabicyclo[2.2.2]octane‑3‑carboxylic acid permits selective deprotection under acidic conditions (TFA) without affecting Fmoc‑protected amines or acid‑labile side‑chain protecting groups [REFS‑1]. In a model coupling reaction, the Boc‑protected acid achieved >90% coupling yield with HBTU/DIEA activation within 2 h, whereas the unprotected (3S)-2‑azabicyclo[2.2.2]octane‑3‑carboxylic acid required pre‑activation and gave variable yields (60–85%) due to competing self‑condensation [REFS‑2]. This 20–30% yield improvement reduces the cost of peptide synthesis by minimizing waste and re‑synthesis cycles.

Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Optimal Procurement and Application Scenarios for (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid


Key Chiral Intermediate for Zabicipril (S 9650-3) Synthesis – ACE Inhibitor Development

This compound serves as the essential (S)-configured building block for the synthesis of Zabicipril, a potent ACE inhibitor. The (S)-Boc acid is coupled with (S)-alanine-4-phenylbutyric acid ester to construct the pseudopeptide backbone. Use of the (R)-enantiomer yields the diastereomeric product with negligible ACE inhibitory activity [REFS‑1]. Procurement of >95% ee material ensures the required stereochemical fidelity for pharmaceutical development.

Constrained Peptide Mimetic Synthesis for Tachykinin Receptor Antagonist Programs

Incorporation of the Abo residue (derived from this Boc-protected acid) into cyclic pseudopeptide tachykinin antagonists imparts conformational rigidity that enhances oral bioavailability and metabolic stability relative to proline-based analogs [REFS‑2]. The Boc group allows orthogonal deprotection in Fmoc-SPPS workflows, facilitating rapid SAR exploration of NK1/NK2 dual antagonists.

Stereochemical Probe in Cardiovascular Ion Channel Research

The 2‑azabicyclo[2.2.2]octane scaffold has been employed as a conformationally constrained replacement for the flexible aminoalkyl chain in class III antiarrhythmic agents. The (S)-configured derivatives exhibit preferential class III activity (action potential prolongation) while the (R)-isomers show mixed class III/IV profiles with ≥4‑fold lower potency [REFS‑3]. Procurement of the (S)-Boc acid enables selective synthesis of class III-preferring analogs for cardiotoxicity screening.

High‑Throughput Solid‑Phase Peptide Library Construction Requiring Orthogonal Protection

The Boc group provides acid‑labile N‑protection compatible with Fmoc‑based SPPS. The >90% coupling efficiency observed with this Boc-protected acid versus 60–85% for the unprotected analog [REFS‑4] makes it the preferred choice for automated peptide synthesizer workflows where yield consistency and crude purity are critical for library screening.

Quote Request

Request a Quote for (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.